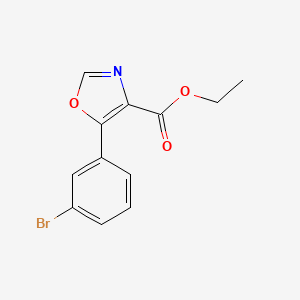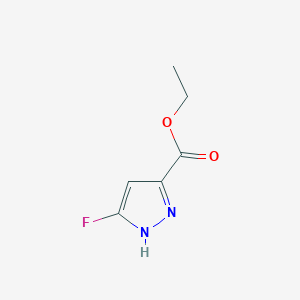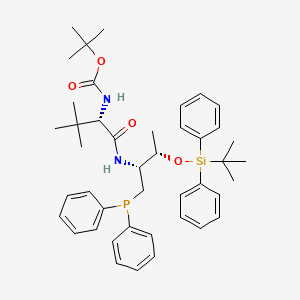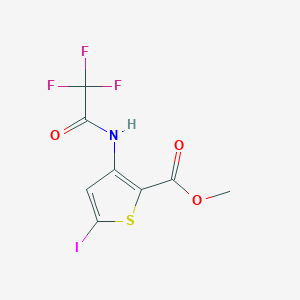![molecular formula C11H17ClN2O2 B1425264 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride CAS No. 1221724-33-9](/img/structure/B1425264.png)
1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride
Übersicht
Beschreibung
“1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It has a molecular weight of 244.72 g/mol .
Molecular Structure Analysis
The molecular structure of “1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a 3-methylfuran-2-yl carbonyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride focuses on their synthesis and structural analysis. For example, Fatma et al. (2017) synthesized a novel compound through Michael addition and analyzed its structure using X-ray crystallography, demonstrating the utility of density functional theory (DFT) for studying molecular geometry and interactions. This approach is critical for designing molecules with specific chemical properties and interactions (Fatma et al., 2017).
Antibacterial and Antimicrobial Activity
Compounds with a piperidine core, similar to the chemical , have been studied for their antibacterial and antimicrobial properties. Merugu et al. (2010) investigated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation, showing that these compounds exhibited significant antibacterial activity. This research highlights the potential of piperidine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Catalysis and Synthesis Methods
Piperidine derivatives, including those structurally related to 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride, are used in various catalytic and synthetic processes. For instance, Wei et al. (2019) developed an iron-catalyzed method for the reductive amination of carbonyl derivatives, showcasing the efficiency of using piperidine and other cyclic amines in synthetic chemistry. These methods are instrumental in creating complex molecules for pharmaceuticals and materials science (Wei et al., 2019).
Crystal Structure and Conformational Analysis
The detailed structural analysis of piperidine derivatives provides insights into their molecular conformations and potential chemical reactivity. Ribet et al. (2005) performed a comprehensive study on the crystal structure and conformational dynamics of a piperidine derivative, highlighting the importance of solid-state and solution-state analyses in understanding the behavior of these molecules. Such research aids in the rational design of molecules with desired physical and chemical properties (Ribet et al., 2005).
Zukünftige Richtungen
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-methylfuran-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-5-2-9(12)3-6-13;/h4,7,9H,2-3,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMKLRYXCLNAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)


![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)



![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)

![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)

